REACTION_SMILES
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[BrH:1].[BrH:2].[C:19](=[O:20])([O-:21])[OH:22].[CH3:16][CH2:17][OH:18].[CH3:24][S:25]([Cl:26])(=[O:27])=[O:28].[N:3]1([c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1.[Na+:23].[OH2:29]>>[N:3]1([c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[CH2:4][CH2:5][N:6]([S:25]([CH3:24])(=[O:27])=[O:28])[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(N2CCNCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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CS(=O)(=O)N1CCN(c2ccc(O)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |